2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid
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Overview
Description
2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid is a chemical compound that belongs to the fluorene family It is characterized by the presence of two chlorine atoms at the 2 and 5 positions, a hydroxyl group at the 9 position, and a carboxylic acid group also at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid typically involves the chlorination of 9-hydroxyfluorene-9-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2,5-Dichloro-9-oxofluorene-9-carboxylic acid, while reduction of the carboxylic acid group may produce 2,5-Dichloro-9-hydroxyfluorene-9-alcohol.
Scientific Research Applications
2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-hydroxyfluorene-9-carboxylic acid: Similar structure but with only one chlorine atom.
9-Hydroxyfluorene-9-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,5-Dichlorofluorene-9-carboxylic acid: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
Uniqueness
2,5-Dichloro-9-hydroxyfluorene-9-carboxylic acid is unique due to the combination of chlorine atoms and the hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61837-33-0 |
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Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2,5-dichloro-9-hydroxyfluorene-9-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2O3/c15-7-4-5-8-10(6-7)14(19,13(17)18)9-2-1-3-11(16)12(8)9/h1-6,19H,(H,17,18) |
InChI Key |
UPAJRAGOJKPVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2(C(=O)O)O)C=C(C=C3)Cl)C(=C1)Cl |
Origin of Product |
United States |
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